1-(2-(Sec-butoxy)ethoxy)butane

Description

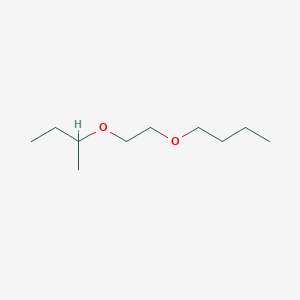

1-(2-(Sec-Butoxy)Ethoxy)Butane is a branched ether with the molecular formula C₁₀H₂₂O₂, consisting of a butane backbone linked to an ethoxy chain and a sec-butoxy group. The sec-butoxy substituent introduces steric hindrance due to its branched structure (R = -OCH(CH₂CH₃)₂), distinguishing it from linear or tert-substituted analogs.

Properties

CAS No. |

185143-90-2 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

1-(2-butan-2-yloxyethoxy)butane |

InChI |

InChI=1S/C10H22O2/c1-4-6-7-11-8-9-12-10(3)5-2/h10H,4-9H2,1-3H3 |

InChI Key |

VKXUIGHDZIGXOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Sec-butoxy)ethoxy)butane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. For this compound, the reaction would involve the reaction of sec-butyl bromide with sodium ethoxide, followed by the reaction of the resulting product with butyl bromide in the presence of a strong base like sodium hydride .

Industrial Production Methods

Industrial production of ethers like 1-(2-(Sec-butoxy)ethoxy)butane typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Sec-butoxy)ethoxy)butane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and strong bases like sodium hydride or potassium hydride.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ether linkage, although this is less common due to the stability of ethers.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For substitution reactions, the products are typically other ethers or alcohols. Oxidation reactions can lead to the formation of carbonyl compounds or carboxylic acids .

Scientific Research Applications

1-(2-(Sec-butoxy)ethoxy)butane has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.

Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

Industry: Utilized as an additive in lubricants and as a plasticizer in polymer production

Mechanism of Action

The mechanism of action of 1-(2-(Sec-butoxy)ethoxy)butane involves its interaction with molecular targets through its ether linkage. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction is facilitated by the electron-donating properties of the alkoxy groups, which stabilize the transition state and lower the activation energy of the reaction .

Comparison with Similar Compounds

Structural Isomers: 1-(1-Butoxyethoxy)Butane

Molecular Formula : C₁₀H₂₂O₂ (same as target compound)

Key Differences :

- Structure : The butoxy group in 1-(1-Butoxyethoxy)Butane is linear (-OCH₂CH₂CH₂CH₃), whereas the target compound features a branched sec-butoxy group.

- Physical Properties :

- Toxicity : Classified under EU-GHS Category 4 for acute toxicity (oral, dermal, inhalation). Similar hazards are expected for the sec-butoxy isomer, though branching may alter metabolic pathways .

Methoxy-Substituted Analog: 1-[2-(2-Methoxyethoxy)Ethoxy]Butane

Molecular Formula : C₁₁H₂₄O₃

Key Differences :

- Structure : Methoxy group (-OCH₃) replaces sec-butoxy, reducing steric bulk.

- Physical Properties :

- Reactivity : Higher polarity of methoxy group may increase solubility in polar solvents compared to sec-butoxy derivatives.

Tert-Butoxy-Substituted Analog: 1-[2-[2-(Tert-Butoxy)Ethoxy]Ethoxy]Butane

Molecular Formula : C₁₂H₂₆O₃

Key Differences :

Chlorinated Analog: 1-(2-Chloroethoxy)Butane

Molecular Formula : C₆H₁₃ClO

Key Differences :

- Structure : Chloro substituent (-Cl) replaces ethoxy-sec-butoxy chain.

- Applications : Likely used as an intermediate in organic synthesis, contrasting with ethers like 1-(2-(Sec-Butoxy)Ethoxy)Butane, which may serve as solvents or surfactants .

Research Findings and Implications

- Synthesis : The patent in outlines methods for synthesizing alkoxy-substituted compounds, suggesting that 1-(2-(Sec-Butoxy)Ethoxy)Butane could be prepared via similar Williamson ether synthesis routes .

- Handling : Like 1-(1-Butoxyethoxy)Butane, the sec-butoxy variant likely requires protective equipment (gloves, eye protection) due to acute toxicity risks .

- Environmental Impact : Branched ethers may exhibit slower biodegradation compared to linear analogs, necessitating careful waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.